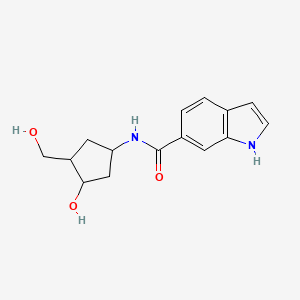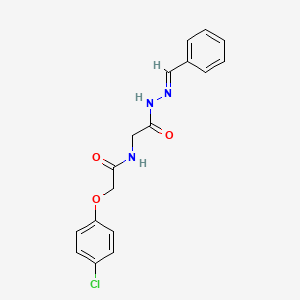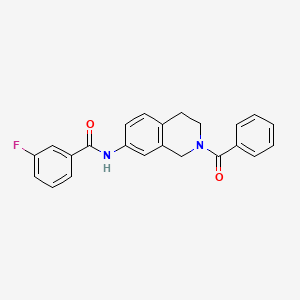
3,5-Difluoro-4-isobutoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-isobutoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and an isobutoxy group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substituents and boronic acid functionalities have been investigated for their chemical properties and potential applications in catalysis and material science.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the coupling of organohalides with boronic acids or their esters. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, showcasing a method that could potentially be adapted for the synthesis of this compound . The synthesis of such compounds is crucial for their application in catalysis, as seen with 3,5-bis(pentafluorosulfanyl)phenylboronic acid, which was used as an organocatalyst .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized by spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, 3,5-difluorophenylboronic acid was extensively studied using these techniques, and its structure was optimized using DFT calculations . The presence of fluorine atoms influences the acidity and reactivity of the boronic acid, as seen in the studies of trifluoromethylphenylboronic acids .
Chemical Reactions Analysis
Boronic acids are known for their role in catalysis, particularly in the formation of C-N bonds through amidation reactions. The ortho-substituent on phenylboronic acids, similar to the difluoro substitution in this compound, has been shown to play a key role in preventing the coordination of amines, thus accelerating the amidation process . Additionally, the electron-withdrawing effect of fluorine substituents can enhance the catalytic activity of boronic acids, as demonstrated by the use of perfluorodecyl and pentafluorosulfanyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. The introduction of fluorine atoms can affect the acidity and stability of the boronic acid. For example, the acidity of (trifluoromethoxy)phenylboronic acids varied depending on the position of the substituent, with the ortho isomer being the least acidic . Similarly, the introduction of the CF3 group in trifluoromethylphenylboronic acids increased the acidity for meta and para isomers but reduced it for the ortho isomer due to steric hindrance . These properties are important for the application of boronic acids in catalysis and material science.
科学的研究の応用
Catalysis in Organic Synthesis
3,5-Difluoro-4-isobutoxyphenylboronic acid and related compounds have been studied for their catalytic properties in organic synthesis. For example, 3,5-bis(perfluorodecyl)phenylboronic acid, a structurally related compound, has demonstrated effectiveness as a "green" catalyst for direct amide condensation reactions. This is attributed to the strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).
Organic Chemistry and Catalysis Design
In another study, 3,5-bis(pentafluorosulfanyl)phenylboronic acid was introduced as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This demonstrates the potential of fluorinated phenylboronic acids in catalysis design, offering alternatives to traditional catalysts like 3-nitro phenylboronic acid (Yang, Lu, Tokunaga, & Shibata, 2012).
Fluorescent pH Probes
Boronic acid derivatives, including 3,5-difluoro variants, have been explored for their application in creating fluorescent pH probes. For instance, BODIPY dyes with phenolic or naphtholic subunits on position 8 and substituents with different electron driving forces on positions 3 and 5, including difluoro substitutions, show potential as fluorescent pH probes excitable with visible light. These dyes exhibit significant fluorescent enhancement in acidic solutions and can be used for pH measurement (Baruah et al., 2005).
Safety and Hazards
作用機序
Target of Action
The primary target of 3,5-Difluoro-4-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of various pharmaceuticals and fine chemicals .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling. The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNDMLESCLXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)